

Technical Guide: 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine

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Compound of Interest

Compound Name:	5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine
Cat. No.:	B1290995

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To: Researchers, Scientists, and Drug Development Professionals

Subject: An In-depth Technical Guide on the Synthesis, Characterization, and Biological Relevance of **5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine**

Introduction

5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine, also known as 5-bromo-3-iodo-7-azaindole, is a halogenated heterocyclic compound that serves as a critical structural motif and versatile synthetic intermediate in medicinal chemistry. Its unique arrangement of bromine and iodine atoms at the 5- and 3-positions, respectively, provides orthogonal handles for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Stille couplings. This allows for the sequential and regioselective introduction of diverse molecular fragments, making it an invaluable building block in the synthesis of complex organic molecules.^[1] This guide provides a comprehensive overview of its synthesis, characterization, and its role as a precursor to potent kinase inhibitors targeting key signaling pathways in drug discovery.

Physicochemical Properties and Characterization Data

The quantitative data for the starting material, 5-bromo-1H-pyrrolo[2,3-b]pyridine, and the final product, **5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine**, are summarized below. While

experimentally determined spectra for the final product are not readily available in the public domain, computed data and data from commercial suppliers are provided.

Table 1: Physicochemical Properties

Property	5-bromo-1H-pyrrolo[2,3-b]pyridine	5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine
Synonyms	5-bromo-7-azaindole	5-bromo-3-iodo-7-azaindole
CAS Number	183208-35-7	757978-18-0
Molecular Formula	C ₇ H ₅ BrN ₂	C ₇ H ₄ BrIN ₂
Molecular Weight	197.04 g/mol [2]	322.93 g/mol [3]
Appearance	White to yellow to orange powder/crystal[4][5]	White to light yellow powder/crystal
Melting Point	178.0 - 182.0 °C[4][5]	227.3 - 227.7 °C[6]
Purity (Typical)	>98.0% (GC)[4][5]	>95.0% (HPLC)

Table 2: Spectroscopic Data for 5-bromo-1H-pyrrolo[2,3-b]pyridine (Starting Material)

Data Type	Details
¹ H NMR	(DMF-d ₇ , 400 MHz): δ 11.91 (bs, 1H), 8.30 (d, J=2.2 Hz, 1H), 8.20 (d, J=2.0 Hz, 1H), 7.63 (t, J=2.8 Hz, 1H), 6.50 (m, 1H)[2]
¹³ C NMR	(DMF-d ₇ , 100.58 MHz): δ 147.5, 142.9, 130.3, 128.2, 122.1, 111.1, 100.0[2]

Note: As of the date of this document, published ¹H NMR, ¹³C NMR, and mass spectrometry data for **5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine** were not found in peer-reviewed literature. The primary means of characterization in synthetic procedures is by referencing its known use in subsequent, well-characterized reactions and by purity analysis (HPLC).

Synthesis of 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine

The primary route for the synthesis of **5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine** is the direct electrophilic iodination of the readily available precursor, 5-bromo-1H-pyrrolo[2,3-b]pyridine.

The pyrrole ring of the 7-azaindole scaffold is electron-rich, making the C3 position susceptible to electrophilic substitution.

Experimental Protocol: Iodination of 5-bromo-1H-pyrrolo[2,3-b]pyridine

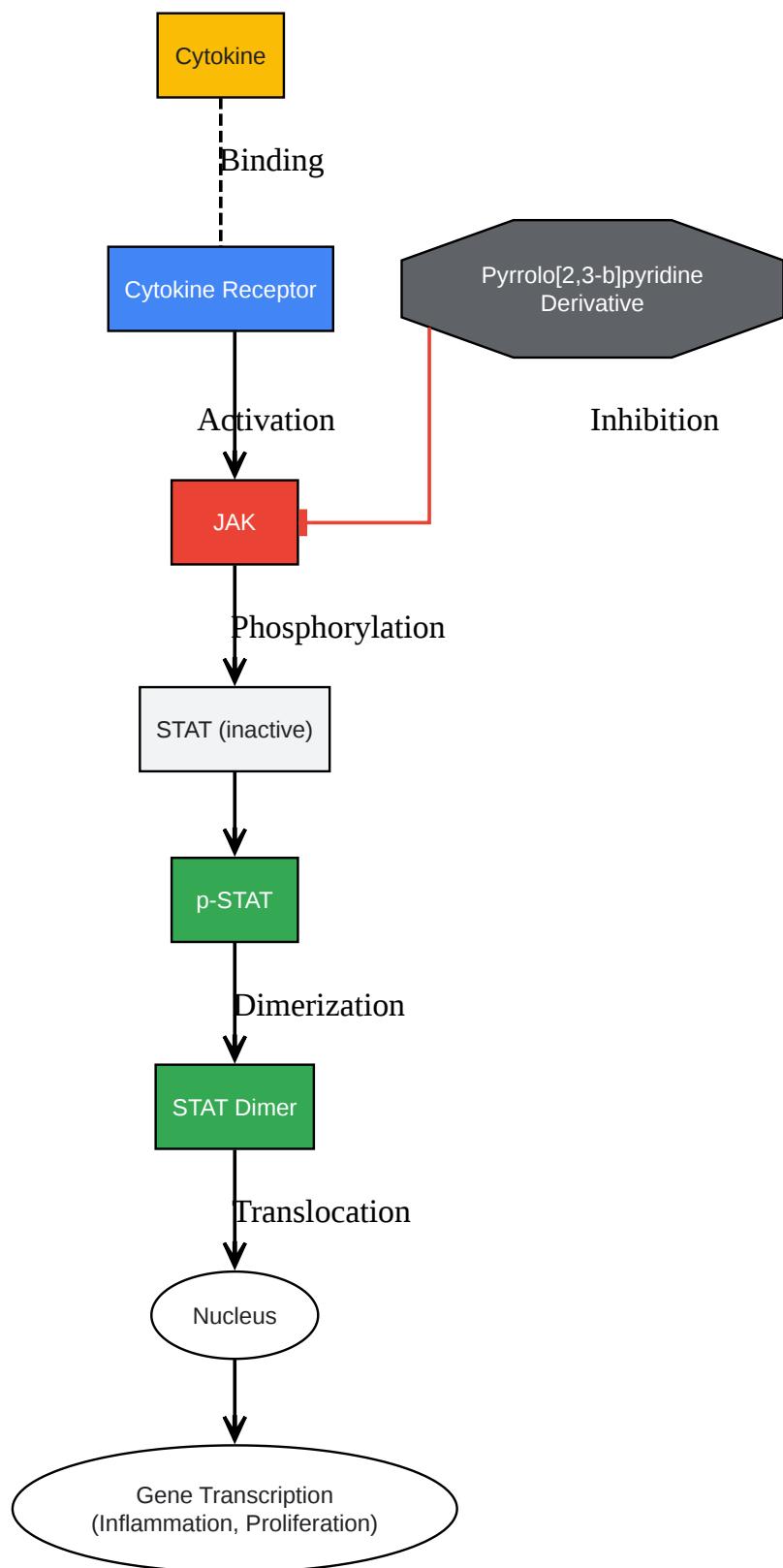
This protocol is a representative procedure compiled from literature precedents on the iodination of 7-azaindole systems.

Reaction Scheme:

Caption: The FGFR signaling cascade initiated by ligand binding.

Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Pathway

The JAK/STAT pathway is a primary signaling cascade for numerous cytokines and growth factors, playing a central role in the immune system. Its aberrant activation is linked to autoimmune diseases and cancers. The 7-azaindole scaffold is a known "hinge-binder" for kinases, and its derivatives are effective JAK inhibitors.

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Caption: The JAK/STAT signaling pathway from cytokine binding to gene transcription.

Conclusion

5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine is a strategically important intermediate for the synthesis of biologically active molecules, particularly kinase inhibitors. Its well-defined reactivity allows for the systematic exploration of chemical space in drug discovery programs. The protocols and data presented in this guide offer a foundational resource for researchers working with this versatile scaffold. Further research into the direct biological activities of this compound and the publication of its detailed analytical data would be beneficial to the scientific community.

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